2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid
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Overview
Description
2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is an organic compound with the molecular formula C9H16O4 It is characterized by a dioxane ring substituted with a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the dioxane ring is formed through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxane ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
2,6-Dimethyl-1,3-dioxan-4-ol acetate: Used as a preservative and in various industrial applications.
Hexadecanoic acid, 1,4-dioxan-2-yl ester: Another dioxane derivative with distinct properties.
Uniqueness
Its dioxane ring and propanoic acid group make it versatile for various synthetic and industrial processes .
Properties
IUPAC Name |
2-(6,6-dimethyl-1,4-dioxan-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(8(10)11)7-4-12-5-9(2,3)13-7/h6-7H,4-5H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWIWIKMNWKWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCC(O1)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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